molecular formula C9H7N3 B11920846 1,4-Dihydroquinazoline-4-carbonitrile CAS No. 5132-43-4

1,4-Dihydroquinazoline-4-carbonitrile

Cat. No.: B11920846
CAS No.: 5132-43-4
M. Wt: 157.17 g/mol
InChI Key: SLTGUVPFWOECBZ-UHFFFAOYSA-N
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Description

1,4-Dihydroquinazoline-4-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the quinazoline family, which is known for its wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinazoline core with a carbonitrile group at the fourth position, making it a versatile scaffold for various chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydroquinazoline-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzylamine with nitriles. This reaction typically requires the presence of a base, such as cesium carbonate, and can be facilitated by microwave-assisted ring closure using ethyl polyphosphate . Another method involves the alkylation of 4,4-diphenyl-3,4-dihydroquinazolines with various alkylating agents in the presence of potassium hydroxide .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroquinazoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-Dihydroquinazoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with receptors on cell surfaces, modulating cellular signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

1,4-Dihydroquinazoline-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its carbonitrile group, which provides a versatile site for chemical modifications and enhances its potential for various applications.

Properties

CAS No.

5132-43-4

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

1,4-dihydroquinazoline-4-carbonitrile

InChI

InChI=1S/C9H7N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6,9H,(H,11,12)

InChI Key

SLTGUVPFWOECBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N=CN2)C#N

Origin of Product

United States

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